REACTION_CXSMILES
|
CSCS(C)=O.[OH-:7].C([N+](C)(C)C)C1C=CC=CC=1.[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([O:28]COC)=[C:24]([CH:27]=1)[CH:25]=O.[O:32]1[CH2:36]CC[CH2:33]1>CO.O>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([OH:28])=[C:24]([CH2:25][C:33]([O:32][CH3:36])=[O:7])[CH:27]=1 |f:1.2|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CSCS(=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Name
|
|
Quantity
|
9.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C=O)C1)OCOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hrs
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
A mixture of the obtained residue and 10% hydrogen chloride-methanol (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 hrs
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.24 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |